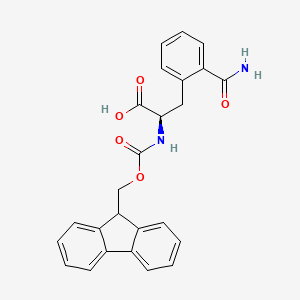
Fmoc-D-2-carbamoylphenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-2-carbamoylphenylalanine is a biochemical compound with the molecular formula C25H22N2O5 . It is used for proteomics research . The compound has a molecular weight of 430.5 g/mol .
Molecular Structure Analysis
The compound’s IUPAC name is (2R)-3-(2-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid . It has a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a carbamoylphenyl group, and a propanoic acid group .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 430.5 g/mol, an XLogP3-AA of 3.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 430.15287181 g/mol .Wissenschaftliche Forschungsanwendungen
Fmoc-D-2-carbamoylphenylalanine has been used in a variety of scientific research applications. It has been used in the study of protein structure and function, as well as in the synthesis of peptides and proteins. It has also been used in the study of enzyme kinetics and in the development of new drugs. Additionally, this compound has been used in the synthesis of peptide libraries, which are collections of peptides that can be used for screening and identification of potential drug targets.
Wirkmechanismus
The mechanism of action of Fmoc-D-2-carbamoylphenylalanine is not fully understood. However, it is believed that the compound acts as a substrate for enzymes, which then catalyze the formation of peptides and proteins. Additionally, the compound has been found to interact with other molecules, such as proteins and lipids, which can affect the structure and function of the cell.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes, which can affect the metabolism of cells. Additionally, it has been found to have an effect on the expression of genes, which can affect the development and function of cells. Furthermore, this compound has been found to have an effect on the structure of proteins, which can affect the function of proteins in the cell.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-D-2-carbamoylphenylalanine has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a versatile compound that can be used in a range of experiments. Additionally, it is relatively easy to synthesize and has a high purity level. However, it is important to note that the compound can be toxic in high concentrations, and it is important to use the compound in a safe and responsible manner. Additionally, the compound can be expensive, and it is important to consider the cost when using the compound in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving Fmoc-D-2-carbamoylphenylalanine. One potential direction is the further study of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted into the synthesis of peptide libraries, which could be used for screening and identification of potential drug targets. Additionally, further research could be conducted into the development of new drugs using this compound as a component. Finally, further research could be conducted into the use of this compound in enzyme kinetics and the development of new catalysts.
Synthesemethoden
Fmoc-D-2-carbamoylphenylalanine is synthesized through a series of chemical reactions that involve the use of Fmoc-protected amino acids. The most common method of synthesis is the Fmoc-amino acid synthesis, which involves the use of Fmoc-protected amino acids, such as this compound, in order to create a desired product. The Fmoc-amino acid synthesis involves the use of a base, such as sodium hydroxide, to deprotect the Fmoc group and then the desired amino acid is coupled to the Fmoc-protected amino acid. The product of this reaction is then purified and isolated.
Eigenschaften
IUPAC Name |
(2R)-3-(2-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c26-23(28)16-8-2-1-7-15(16)13-22(24(29)30)27-25(31)32-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXIDHXZDZFPNT-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

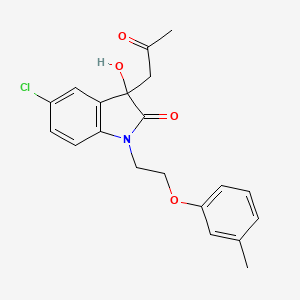
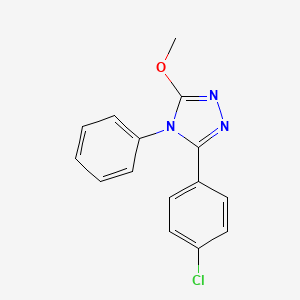
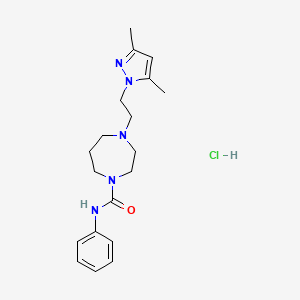
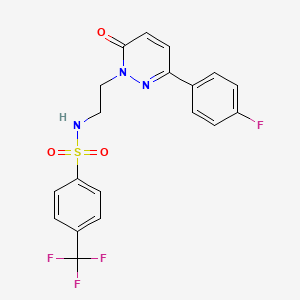
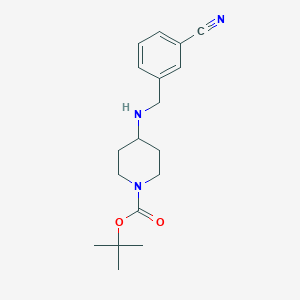
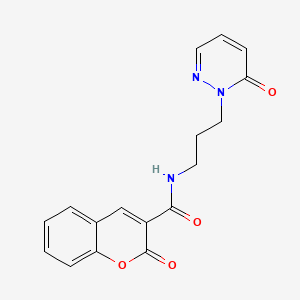
![2-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2677166.png)
![Benzo[d]thiazol-2-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2677167.png)
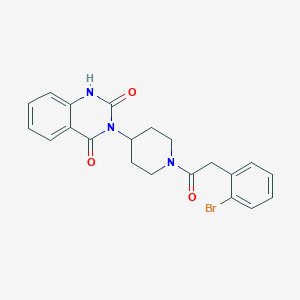
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2677169.png)
![N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677170.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B2677172.png)
![Methyl (1-{[(2-methylpropyl)carbamoyl]amino}cyclohexyl)acetate](/img/structure/B2677174.png)
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B2677175.png)